molecular formula C8H18Cl2N2O2 B2922992 3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride CAS No. 1607326-66-8

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride

Cat. No.: B2922992
CAS No.: 1607326-66-8
M. Wt: 245.14
InChI Key: FUJOQMVRFGOSBE-UHFFFAOYSA-N
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Description

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H17ClN2O2. It is a derivative of propanoic acid and piperidine, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride typically involves the reaction of piperidine with propanoic acid derivatives under controlled conditions. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the piperidine nitrogen, followed by reaction with a propanoic acid derivative. The Boc group is then removed under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. This compound can also participate in signaling pathways, affecting cellular processes such as neurotransmission and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride is unique due to its specific combination of piperidine and propanoic acid moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-(piperidin-4-ylamino)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c11-8(12)3-6-10-7-1-4-9-5-2-7;;/h7,9-10H,1-6H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJOQMVRFGOSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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